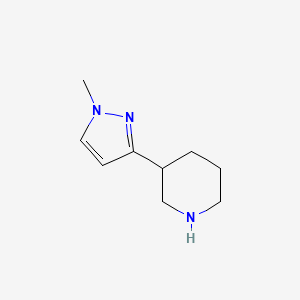

3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Core Structures in Drug Discovery and Chemical Biology

The pyrazole and piperidine ring systems are independently recognized as "privileged structures" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. Their prevalence in a wide array of approved drugs and clinical candidates underscores their importance in the development of new therapeutics.

Pyrazole as a Privileged Heterocyclic Scaffold in Bioactive Molecules

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active compounds. rsc.org Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various enzymes and receptors.

The significance of the pyrazole scaffold is evidenced by its presence in a number of blockbuster drugs across different therapeutic areas. For instance, Celecoxib (B62257), a selective COX-2 inhibitor used to treat inflammation and pain, features a centrally located pyrazole ring. nih.gov In the realm of oncology, several kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate the pyrazole motif, highlighting its utility in targeting critical signaling pathways in cancer. mdpi.com Furthermore, the pyrazole core is found in drugs like Sildenafil for erectile dysfunction and Rimonabant, which was developed as an anti-obesity agent. nih.gov The metabolic stability of the pyrazole nucleus is another key factor contributing to its widespread use in drug design. rsc.org

The diverse biological activities associated with pyrazole-containing compounds are extensive and include:

Anti-inflammatory nih.gov

Anticancer mdpi.com

Antiviral mdpi.com

Antibacterial mdpi.com

Antifungal mdpi.com

Antidiabetic nih.gov

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Crizotinib | Anticancer | ALK and ROS1 inhibitor |

| Ruxolitinib | Anticancer | JAK1 and JAK2 inhibitor |

| Anagliptin | Antidiabetic | DPP-4 inhibitor |

Piperidine as a Fundamental Moiety for Modulating Biological Activity

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in natural products and synthetic pharmaceuticals. mdpi.com Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at various positions make it an ideal building block for creating three-dimensional diversity in drug candidates, which can lead to enhanced binding affinity and selectivity for biological targets.

The piperidine moiety is a key structural component in a vast number of drugs with diverse pharmacological activities. For example, it is present in the antipsychotic drug Haloperidol, the opioid analgesic Fentanyl, and the ADHD medication Methylphenidate. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions with biological targets. Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, a factor that is heavily exploited in drug design.

The versatility of the piperidine scaffold is demonstrated by its presence in compounds with a wide range of therapeutic applications, including:

Analgesics

Antipsychotics

Antihistamines

Calcium channel blockers

Anticancer agents

| Compound Name | Biological Activity | Source/Class |

|---|---|---|

| (-)-Paroxetine | Antidepressant (SSRI) | Synthetic |

| Donepezil | Alzheimer's disease treatment | Synthetic |

| Niraparib | Anticancer (PARP inhibitor) | Synthetic |

| Preclamol | Antipsychotic agent | Synthetic |

| Tiagabine | Anticonvulsant | Synthetic |

Overview of the 3-(1-methyl-1H-pyrazol-3-yl)piperidine Structural Framework

The this compound framework brings together the advantageous properties of both the pyrazole and piperidine rings into a single chemical entity. The linkage of these two heterocycles introduces specific regiochemical and stereochemical considerations that are critical for the design and synthesis of novel drug candidates.

Regiochemical Considerations of Pyrazole and Piperidine Linkage

The synthesis of this compound presents a regiochemical challenge, as the formation of the pyrazole ring can result in different isomers. The most common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). In the context of the target scaffold, a key intermediate would be a piperidine derivative containing a 1,3-dicarbonyl equivalent at the 3-position.

The reaction of such an intermediate with methylhydrazine can theoretically lead to two regioisomeric pyrazoles: the desired 1-methyl-3-(piperidin-3-yl)pyrazole and the 1-methyl-5-(piperidin-3-yl)pyrazole. The regioselectivity of this cyclization is influenced by several factors, including the nature of the substituents on the dicarbonyl precursor and the reaction conditions. For instance, the use of β-enamino diketones derived from piperidine-3-carboxylic acid has been shown to afford regioselective formation of the corresponding 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.comresearchgate.net Further N-alkylation of tautomeric NH-pyrazoles can then provide the desired 1-methylpyrazole (B151067) derivatives. researchgate.net Controlling the regiochemical outcome is paramount, as the different isomers will present distinct spatial arrangements of functional groups, leading to different biological activities.

Stereochemical Aspects of the Piperidine Ring (e.g., C3-position)

The presence of a substituent at the C3-position of the piperidine ring introduces a stereocenter, leading to the possibility of (R) and (S) enantiomers. The absolute configuration at this position can significantly influence the biological activity of the molecule by affecting its binding to a chiral biological target. Therefore, the stereocontrolled synthesis of 3-substituted piperidines is a critical aspect of developing drugs based on this scaffold. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-4-9(11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZYWVNRQVVCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367977-59-0 | |

| Record name | 3-(1-methyl-1H-pyrazol-3-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 3 Yl Piperidine and Its Analogues

Strategies for the Construction and Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its synthesis and subsequent modification are central to creating a wide array of functionalized molecules.

The most fundamental approach to constructing the pyrazole core is through cyclocondensation reactions. This typically involves the reaction of a compound containing a hydrazine (B178648) moiety with a 1,3-bis-electrophilic reagent. chim.it

Condensation with 1,3-Dicarbonyl Compounds : The reaction between a hydrazine (such as hydrazine hydrate (B1144303) or a substituted hydrazine) and a 1,3-dicarbonyl compound is a classic and widely used method for pyrazole synthesis. nih.gov The choice of a substituted hydrazine allows for direct installation of a substituent at the N1 position.

Reaction with α,β-Unsaturated Carbonyls : α,β-Unsaturated aldehydes and ketones can also serve as the 1,3-dielectrophile. The reaction with hydrazine initially forms a pyrazoline, which is then oxidized to the aromatic pyrazole ring. nih.govpharmaguideline.com

1,3-Dipolar Cycloaddition : An alternative strategy involves the [3+2]-cycloaddition of 1,3-dipoles, such as diazo compounds or nitrilimines, with alkynes. chim.itnih.gov This method provides an efficient route to the pyrazole ring system. chim.it For instance, 1,3,5-substituted pyrazoles can be synthesized via the 1,3-dipolar cycloaddition of a vinyl derivative with a nitrilimine generated in situ from an arylhydrazone. nih.gov

A summary of common cyclization strategies is presented below.

| Reaction Type | Reactants | Product Type | Reference |

| Cyclocondensation | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | nih.gov |

| Cyclocondensation | α,β-Unsaturated Ketone + Hydrazine | Pyrazoline (then oxidized to Pyrazole) | nih.gov |

| 1,3-Dipolar Cycloaddition | Alkyne + Diazo Compound | Substituted Pyrazole | chim.it |

| 1,3-Dipolar Cycloaddition | Vinyl Derivative + Nitrilimine | 1,3,5-Substituted Pyrazole | nih.gov |

The selective alkylation of the pyrazole nitrogen atoms presents a significant synthetic challenge, as the reactivity of the two adjacent nitrogens can be very similar, often leading to a mixture of N1 and N2 isomers. acs.org

Traditional methods for N-alkylation employ reagents like alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com However, achieving high regioselectivity can be difficult. To address this, modern methods have been developed to favor substitution at the N1 position.

A highly selective N-methylation technique uses sterically bulky α-halomethylsilanes as masked methylating agents. acs.orgresearcher.lifeacs.org This approach significantly enhances the selectivity of N-alkylation compared to traditional reagents. The process involves N-alkylation followed by a protodesilylation step in the presence of a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgresearcher.life This method has achieved N1/N2 regioisomeric ratios ranging from 92:8 to greater than 99:1 across various pyrazole substrates. researcher.lifeacs.org

| Methylating Reagent | Key Features | Selectivity (N1:N2) | Reference |

| Dimethyl Sulfate | Traditional, common reagent | Variable, often poor | pharmaguideline.com |

| Diazomethane | Traditional reagent | Variable | pharmaguideline.com |

| α-Halomethylsilanes | Masked methylating agent, high steric bulk | 92:8 to >99:1 | acs.orgresearcher.life |

Functionalization at the C3 position of the pyrazole ring can be accomplished either during the initial ring synthesis or by modifying a pre-formed pyrazole.

One of the most direct methods is to use an unsymmetrically substituted 1,3-diketone in the initial cyclocondensation reaction with hydrazine. acs.org However, this can sometimes lead to mixtures of regioisomers. A more versatile synthesis involves coupling protected alkynols with acid chlorides to form alkynyl ketones. These intermediates then react with hydrazine to form the pyrazole nucleus with a functionalized side chain precursor at the C3 position. acs.org This precursor, typically an alcohol, can be converted to a chloride, which then serves as a handle for various nucleophilic substitution reactions to introduce diverse functionalities. acs.org

More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for late-stage modification of the pyrazole ring. researchgate.netrsc.org These methods provide direct access to functionalized pyrazoles without the need for pre-functionalized starting materials. rsc.org Another novel, regioselective route to C3-hydroxyarylated pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org

Strategies for the Construction and Derivatization of the Piperidine (B6355638) Ring System

The piperidine ring is a saturated six-membered heterocycle that is a cornerstone of many natural products and pharmaceutical agents. nih.govresearchgate.net Its synthesis often involves the reduction of pyridine (B92270) precursors or the cyclization of acyclic amines.

A primary route to substituted piperidines is the hydrogenation of a pre-functionalized pyridine ring. researchgate.net Various catalysts, including rhodium, palladium, and platinum-based systems, are employed for this transformation. enamine.netnih.gov For example, all-cis-(multi)fluorinated piperidines can be accessed from the corresponding fluoropyridines using a rhodium(I) complex and pinacol (B44631) borane (B79455) via a dearomatization/hydrogenation process. nih.gov

Intramolecular cyclization reactions offer another major pathway. These can include:

Intramolecular aza-Michael reactions : A straightforward method for creating enantiomerically enriched piperidines. nih.gov

Metal-catalyzed cyclization : Gold(I) or Palladium complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Reductive Amination : The [5+1] annulation via a hydrogen borrowing strategy is an effective two-component method for piperidine synthesis. nih.gov

A general method for assembling multi-substituted chiral piperidines, inspired by biosynthesis, utilizes a stereoselective three-component vinylogous Mannich-type reaction. This approach yields a chiral dihydropyridinone intermediate that serves as a versatile building block for various chiral piperidine compounds. rsc.org

Achieving stereocontrol at the C3 position of the piperidine ring is a key objective in many synthetic campaigns. A robust method for accessing enantiomerically enriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process couples aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine derivative (phenyl pyridine-1(2H)-carboxylate) to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org A subsequent reduction step provides the desired 3-substituted piperidine. nih.govacs.org

Another strategy involves a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols to create 3-substituted 4-piperidinones. acs.org These intermediates can then undergo stereodivergent reduction. Using L-Selectride yields the cis 3,4-disubstituted piperidines, while reduction with Al-isopropoxydiisobutylalane provides the trans products, both with high diastereomeric ratios. acs.org An approach to 3-substituted piperidines bearing partially fluorinated alkyl groups involves the fluorination of 2-bromopyridin-3-yl alcohols or ketones, followed by catalytic hydrogenation. enamine.netresearchgate.net

| Method | Key Intermediate/Reaction | Product | Stereocontrol | Reference |

| Asymmetric Reductive Heck | Rh-catalyzed carbometalation of dihydropyridine | Enantioenriched 3-substituted piperidines | High enantioselectivity | nih.govacs.org |

| Stereodivergent Reduction | 3-Substituted 4-piperidinone | cis or trans 3,4-disubstituted piperidines | High diastereoselectivity | acs.org |

| Catalytic Hydrogenation | 2-Bromo-3-(fluoroalkyl)pyridine | 3-(Fluoroalkyl)piperidine | N/A | enamine.netresearchgate.net |

Coupling Strategies for the Pyrazole-Piperidine Connectivity

The formation of the carbon-carbon or carbon-nitrogen bond between the pyrazole and piperidine rings is a crucial step in the synthesis of this class of compounds. The choice of strategy often depends on the desired point of attachment and the availability of starting materials.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C and C-N bonds, offering a high degree of control and functional group tolerance.

One of the most powerful methods for forging the C-C bond between a pyrazole and a piperidine ring is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a heteroaryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. For the synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperidine, this would generally involve the reaction of a 3-halo-1-methyl-1H-pyrazole with a piperidine-containing boronic acid or boronic ester. The general applicability of Suzuki-Miyaura coupling to pyrazole systems has been established, with 3-bromopyrazoles reacting readily under standard conditions nih.gov. The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields nih.govresearchgate.net. For instance, the coupling of unprotected heteroaryl halides often requires specific ligand systems to overcome challenges such as catalyst inhibition by the nitrogen-rich heterocycles nih.gov.

Another prominent cross-coupling method is the Buchwald-Hartwig amination, which is used to form C-N bonds. While not directly applicable to the synthesis of the parent compound's C-C linkage, it is highly relevant for creating analogues where the piperidine ring is attached to the pyrazole via a nitrogen atom (aminopyrazoles). This reaction has been successfully applied to the amination of 4-halopyrazoles with various amines, including cyclic amines like piperidine researchgate.netnih.gov. The choice of palladium catalyst and ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results nih.gov. The reaction's development has allowed for the coupling of a wide range of amines with aryl halides under increasingly mild conditions wikipedia.orgacsgcipr.orgacs.org.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand System | Key Features |

| Suzuki-Miyaura | 3-Bromo-1-methyl-1H-pyrazole | Piperidine-3-boronic acid or ester | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand | Forms C-C bond. Tolerates a wide range of functional groups. Reaction conditions are crucial for unprotected heterocycles. nih.gov |

| Buchwald-Hartwig Amination | 3-Amino-1-methyl-1H-pyrazole | Substituted Piperidine Halide | Pd catalyst, Bulky phosphine ligand (e.g., tBuDavePhos) | Forms C-N bond. Relevant for analogue synthesis. Applicable to various cyclic amines. nih.govresearchgate.net |

Nucleophilic substitution reactions represent a more classical yet effective method for connecting the pyrazole and piperidine rings. This can occur via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophilic piperidine derivative attacks an electron-deficient, halogenated pyrazole ring. The success of SNAr reactions is highly dependent on the electronic properties of the heteroaromatic ring. Pyrazole itself is an electron-rich heterocycle, which generally makes it a poor substrate for SNAr. However, the presence of strongly electron-withdrawing groups on the pyrazole ring can activate it towards nucleophilic attack.

Alternatively, the piperidine ring can act as the nucleophile. For instance, piperidine can displace a suitable leaving group, such as a halogen, from a sufficiently activated heterocyclic system. An analogous reaction has been reported where piperidine displaces a chlorine atom from a 3-chloro-6-(1H-pyrazol-1-yl)pyridazine in a refluxing solution, demonstrating the viability of piperidine as a nucleophile in reactions with halogenated heterocycles nih.gov. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the solvent nih.govrsc.org.

A summary of potential nucleophilic substitution strategies is presented below:

| Strategy | Nucleophile | Electrophile | General Conditions | Considerations |

| SNAr on Pyrazole Ring | Piperidine | 3-Halo-1-methyl-1H-pyrazole (with activating groups) | Heat, polar aprotic solvent | Pyrazole ring typically requires activation by electron-withdrawing groups. |

| Piperidine as Nucleophile | Piperidine | Heterocycle with a good leaving group | Refluxing solvent | The electrophilic ring must be sufficiently activated for substitution to occur. nih.gov |

Diversity-Oriented Synthesis for this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery cam.ac.ukpitt.eduscispace.comscispace.comnih.gov. The goal of DOS is to explore a wider area of chemical space by varying not only the appendages on a core scaffold but also the structure of the scaffold itself scispace.com.

For the this compound scaffold, a DOS approach would leverage the synthetic methodologies described above to create a library of analogues with variations at multiple positions.

Key diversification points include:

Piperidine Ring:

Introduction of substituents at various positions of the piperidine ring prior to coupling.

Utilization of different piperidine isomers (e.g., 2- or 4-substituted piperidines).

Post-coupling modification of functional groups on the piperidine ring.

Pyrazole Ring:

Variation of the substituent at the N1 position by using different substituted hydrazines in the pyrazole synthesis.

Introduction of substituents at the C4 and C5 positions of the pyrazole ring. This can be achieved by starting with appropriately substituted 1,3-dicarbonyl compounds for the pyrazole synthesis or by post-synthetic modifications such as halogenation followed by further cross-coupling reactions.

A DOS strategy could employ a branching reaction pathway where a common intermediate is subjected to a variety of reaction conditions or building blocks to generate a diverse set of products. For example, a halogenated derivative of the core scaffold could be used as a key intermediate for a range of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) to introduce a wide variety of functional groups.

The table below outlines a potential DOS strategy:

| Diversification Point | Synthetic Strategy | Example Building Blocks/Reagents | Expected Structural Diversity |

| Piperidine Substituents | Use of substituted piperidine precursors in coupling reactions. | Substituted piperidine boronic esters, halogenated piperidines. | Alkyl, aryl, functionalized side chains on the piperidine ring. |

| N1-Pyrazole Substituent | Use of various substituted hydrazines in pyrazole ring formation. | Alkylhydrazines, arylhydrazines. | Variation of the N-substituent on the pyrazole ring. |

| C4/C5-Pyrazole Substituents | Halogenation of the pyrazole ring followed by cross-coupling. | NBS, NCS for halogenation; various boronic acids, alkynes, amines for coupling. | Introduction of a wide array of functional groups at the C4/C5 positions of the pyrazole. |

By combining these strategies, a large and diverse library of this compound analogues can be efficiently synthesized, providing valuable chemical matter for the discovery of new therapeutic agents.

Advanced Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques (General Application)

The unambiguous determination of the chemical structure of 3-(1-methyl-1H-pyrazol-3-yl)piperidine relies on a combination of modern spectroscopic techniques. High-resolution NMR, mass spectrometry, and infrared spectroscopy collectively provide a detailed picture of the molecule's constitution and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ipb.ptomicsonline.org For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for complete assignment of all proton and carbon signals. ethz.ch

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) and pyrazole (B372694) rings, as well as the N-methyl group. The pyrazole ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants. The piperidine ring protons would be found in the aliphatic region, often showing complex splitting patterns due to coupling between adjacent protons. The N-methyl group on the pyrazole ring would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The chemical shifts for the pyrazole ring carbons are distinct from those of the saturated piperidine ring.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be key to confirming the connection point between the C3 of the piperidine ring and the C3 of the pyrazole ring, and to verify the position of the methyl group on the pyrazole nitrogen. researchgate.net For instance, a correlation between the N-methyl protons and the C3/C5 carbons of the pyrazole ring would confirm the N1-methylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for conformational analysis of the piperidine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyrazole Ring | |||

| N-CH₃ | ~3.8 - 4.0 (s) | ~35 - 40 | Sharp singlet, characteristic of N-methyl on a pyrazole. |

| H-4 | ~6.0 - 6.5 (d) | ~105 - 110 | Doublet due to coupling with H-5. |

| H-5 | ~7.2 - 7.6 (d) | ~138 - 142 | Doublet due to coupling with H-4. |

| C-3 | - | ~150 - 155 | Quaternary carbon, attachment point to piperidine. |

| Piperidine Ring | |||

| H-2, H-6 | ~2.6 - 3.2 (m) | ~45 - 55 | Protons adjacent to the nitrogen, complex multiplets. |

| H-3 | ~2.8 - 3.5 (m) | ~35 - 45 | Chiral center, methine proton. |

| H-4, H-5 | ~1.5 - 2.2 (m) | ~25 - 35 | Methylene (B1212753) protons, complex multiplets. |

| NH | Broad singlet | - | Chemical shift is solvent and concentration dependent. |

Note: These are estimated values based on typical shifts for similar N-heterocyclic structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. fiveable.me Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.orglibretexts.org This precision allows for the calculation of a unique molecular formula. sydney.edu.au

For this compound (C₉H₁₅N₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. Using common ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Calculated Exact Mass of [C₉H₁₅N₃ + H]⁺: 166.1339

HRMS Measurement: An experimental value within a narrow tolerance (typically <5 ppm) of the calculated mass would confirm the elemental composition.

HRMS can also aid in structural elucidation through fragmentation analysis (MS/MS), where the parent ion is fragmented and the masses of the resulting fragments are analyzed to deduce the molecule's connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. irdindia.in The spectrum for this compound would show characteristic absorption bands corresponding to its structural features.

Key expected vibrational bands include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H Stretches: Multiple bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine ring and the methyl group, and potentially weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations. ajrconline.orgnih.gov

C-N Stretches: Bands in the fingerprint region (typically 1250-1350 cm⁻¹) can be attributed to the C-N stretching of the pyrazole and piperidine rings. researchgate.net

Chirality and Stereoisomerism of this compound

The this compound molecule contains a stereocenter at the C3 position of the piperidine ring where the pyrazole moiety is attached. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. The synthesis and separation of these stereoisomers are critical for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.com

Enantioselective Synthesis and Resolution Methods

Producing single enantiomers of 3-substituted piperidines is a significant area of research. nih.govacs.org Several strategies can be employed to obtain enantiomerically pure this compound.

Asymmetric Synthesis: This approach involves building the chiral center during the synthesis using chiral catalysts, auxiliaries, or reagents. For instance, rhodium-catalyzed asymmetric carbometalation or nickel-catalyzed reductive coupling methods have been developed for the synthesis of enantioenriched 3-substituted piperidines. acs.orgacs.orgorganic-chemistry.org Another strategy is the asymmetric hydrogenation of corresponding pyridinium (B92312) salts. dicp.ac.cn

Chiral Resolution: This method involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers.

Classical Resolution: This involves reacting the racemic piperidine base with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid derivatives), to form a pair of diastereomeric salts. google.com These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by breaking the salt. google.com

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.govwhiterose.ac.uk

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful analytical technique for separating enantiomers and determining the enantiomeric purity (enantiomeric excess, ee) of a sample. nih.govnih.govmdpi.com

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. eijppr.com

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. For heterocyclic amines like piperidine derivatives, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Chiralcel OD or Chiralpak AD columns) are often effective. nih.govnih.govchromatographyonline.com Pirkle-type and macrocyclic antibiotic phases can also be suitable. hplc.eu

Method Development: Developing a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and temperature. chromatographyonline.com Sometimes, the addition of small amounts of an acidic or basic additive is necessary to improve peak shape and resolution.

Table 2: General Conditions for Chiral HPLC Separation of Piperidine Derivatives

| Parameter | Typical Conditions | Purpose |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol (e.g., 90:10 v/v) | Controls the elution strength and interaction with the CSP. |

| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) (e.g., 0.1%) | Improves peak shape for basic or acidic analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |

| Detection | UV (e.g., at 220 nm) | Monitors the elution of the separated enantiomers. |

| Temperature | 20 - 40 °C | Can influence selectivity and resolution. chromatographyonline.com |

Computational Chemistry and Molecular Modeling of 3 1 Methyl 1h Pyrazol 3 Yl Piperidine and Its Analogues

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target, providing insights into the binding affinity and the nature of the interaction.

Molecular docking simulations for pyrazole (B372694) and piperidine-containing compounds have been instrumental in identifying their potential biological targets and elucidating the specifics of their binding interactions. nih.gov These simulations place the ligand into the binding site of a protein and score the potential poses based on a scoring function. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

For analogues of 3-(1-methyl-1H-pyrazol-3-yl)piperidine, studies have shown that the pyrazole ring can act as a versatile scaffold, participating in various interactions. nih.gov The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.govphyschemres.org The piperidine (B6355638) ring, typically adopting a stable chair conformation, can fit into hydrophobic pockets, and its nitrogen atom can form crucial hydrogen bonds or ionic interactions. nih.gov For instance, simulations have shown that for related ligands, hydrophobic interactions with residues like TRP_424 and PHE_282, and hydrogen bonds with residues such as THR_278, are predominant. physchemres.org The specific substitution pattern on both the pyrazole and piperidine rings significantly influences these interactions, dictating the compound's binding affinity and selectivity for its target.

Table 1: Predicted Interactions for a Hypothetical Analogue in a Kinase Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| GLU 91 | Hydrogen Bond | 2.8 |

| LEU 144 | Hydrophobic | 3.5 |

| PHE 145 | π-π Stacking | 4.2 |

| ASP 155 | Hydrogen Bond | 3.1 |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis, both computationally and experimentally, is crucial for understanding how a ligand like this compound adapts its shape upon entering a biological environment, such as a receptor binding pocket. mdpi.com

Computational methods like molecular dynamics (MD) simulations provide a dynamic view of the ligand's behavior over time within a simulated biological system. physchemres.org These simulations can reveal the accessible conformations of the molecule, the energy barriers between them, and how the surrounding environment (e.g., water molecules, protein residues) influences its shape. physchemres.org For flexible molecules containing rotatable bonds, such as the bond connecting the pyrazole and piperidine rings, understanding the preferred torsional angles is key. The piperidine ring itself is known to exist in a chair conformation, which is the most stable arrangement. nih.gov MD simulations can show fluctuations and conformational changes in the ligand, highlighting its adaptability within a protein's binding site, which can be essential for achieving a stable and high-affinity interaction. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comresearchgate.net By developing predictive models, QSAR can guide the design of new, more potent analogues. researchgate.net

For a series of pyrazole-piperidine analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values). mdpi.comnih.gov

A successful QSAR model can identify the key structural features that are either beneficial or detrimental to the desired activity, providing a roadmap for chemical modifications. researchgate.net For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while a bulky substituent at another position is unfavorable. These insights are invaluable for the rational design of new compounds with improved therapeutic potential. researchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Beyond a compound's ability to interact with its target, its pharmacokinetic profile is a critical determinant of its success as a drug. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used early in the drug discovery process to flag potential liabilities. researchgate.netnih.gov These computational models predict how a drug is likely to behave in the body.

For this compound and its analogues, ADME predictions can offer insights into properties like oral bioavailability. For instance, high predicted gastrointestinal (GI) absorption suggests that a compound is likely to be well-absorbed when taken orally. physchemres.org Other important predictions include potential interactions with metabolic enzymes, such as the cytochrome P450 family, and whether the compound is a likely substrate for efflux pumps like P-glycoprotein (P-gp), which can limit its distribution to certain tissues. physchemres.orgalliedacademies.org

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are two of the most important physicochemical descriptors used to predict a molecule's ADME properties. nih.govmdpi.com

LogP is a measure of a compound's hydrophobicity and influences its solubility, membrane permeability, and plasma protein binding. nih.gov TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. mdpi.com Generally, for good oral absorption, compounds are desired to have a LogP value not exceeding 5 and a TPSA value below a certain threshold, often suggested to be less than 90-140 Ų. mdpi.com Computational tools can quickly calculate these values for virtual compounds, allowing for the early-stage filtering of molecules with undesirable physicochemical profiles.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Calculated LogP | 1.0 - 1.5 |

| TPSA | ~40 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Conversely, for peripherally acting drugs, BBB penetration is an undesirable trait that can lead to CNS side effects. nih.gov Computational models are widely used to predict a compound's potential to cross the BBB, often expressed as the logBB value (logarithm of the brain-to-blood concentration ratio). mdpi.comresearchgate.net

These predictive models typically rely on a combination of molecular descriptors. nih.gov Low molecular weight, moderate lipophilicity (LogP in the range of 1-3), and a low TPSA (often below 60-70 Ų) are generally associated with better BBB penetration. mdpi.com The number of hydrogen bond donors and acceptors also plays a crucial role. For analogues of this compound, in silico models can provide an early indication of their CNS penetration potential, helping to tailor their design for either CNS or peripheral targets. physchemres.org

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound and its analogues at an atomic level. These simulations provide critical insights into the conformational flexibility of the ligand, the stability of the ligand-receptor complex, and the specific interactions that govern molecular recognition over time. By simulating the motion of atoms and molecules, researchers can observe how these compounds behave within a biological environment, such as the active site of a protein.

MD simulations for pyrazole derivatives are typically performed using specialized software packages like GROMACS, AMBER, or Desmond. nih.govmdpi.com The process begins with a starting structure, often obtained from molecular docking studies, which represents a static snapshot of the ligand bound to its target protein. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is subjected to energy minimization to remove any steric clashes, followed by a gradual heating and equilibration phase to bring the system to a physiological temperature and pressure. Finally, a production run, often spanning from nanoseconds to microseconds, is performed to collect data on the trajectory of the atoms. nih.govmdpi.com

The analysis of the MD simulation trajectory provides a wealth of information about the dynamic nature of the ligand-protein interactions. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated over the course of the simulation to assess the stability of the system. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains bound in a consistent manner. For instance, in simulations of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α), a stable RMSD of the protein backbone atoms suggests that the binding of the ligand does not induce significant disruptive conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein is analyzed to identify regions that exhibit significant conformational changes upon ligand binding. This can highlight key flexible loops or domains that are important for the binding event. Similarly, the RMSF of the ligand atoms can reveal which parts of the molecule are more flexible or rigid within the binding pocket. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. This analysis provides a detailed picture of the key interactions that anchor the ligand in the active site. The occupancy of specific hydrogen bonds can be calculated to determine their stability and importance for binding affinity. For example, a study on pyrazole derivatives as RET kinase inhibitors revealed consistent hydrogen bond interactions with hinge region residues, which were crucial for inhibitory activity. nih.gov

The insights gained from molecular dynamics simulations are invaluable for the rational design and optimization of novel analogues of this compound. By understanding the dynamic interplay between the ligand and its target, medicinal chemists can make informed decisions to improve potency, selectivity, and other pharmacokinetic properties.

The following interactive data tables illustrate the type of data that can be generated from MD simulations of analogous compounds.

| Parameter | Value/Description |

|---|---|

| Software | GROMACS |

| Force Field | OPLS-2005 |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Ensemble | NVT (constant Number of particles, Volume, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ligand Atom | Protein Residue | Protein Atom | Occupancy (%) | Average Distance (Å) |

|---|---|---|---|---|

| N1 (Pyrazole) | ALA807 | O | 85.2 | 2.9 ± 0.2 |

| N2 (Pyrazole) | LYS808 | NH | 65.7 | 3.1 ± 0.3 |

| NH (Piperidine) | ASP850 | OD1 | 92.1 | 2.8 ± 0.1 |

Structure Activity Relationship Sar Studies of 3 1 Methyl 1h Pyrazol 3 Yl Piperidine Derivatives

Impact of Pyrazole (B372694) Ring Modifications on Biological Activity

The pyrazole ring is a versatile component in drug design, acting as a bioisostere for an aryl ring, improving properties like lipophilicity and solubility, and providing key interaction points with target proteins. nih.gov Modifications to its substitution pattern can profoundly influence biological activity.

The substituent at the N1 position of the pyrazole ring is critical for defining a compound's activity and selectivity. While the parent compound features a methyl group at this position, SAR studies on related scaffolds have revealed that this site is sensitive to modification. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors based on a pyrazole-piperidine core, the presence of a hydrogen bond donor (N-H) at the N1 position was found to be a crucial requirement for activity. acs.org Analogues where this position was substituted, such as with a methyl group (1,3,5-trimethyl derivative), led to a complete loss of inhibitory effect. acs.org

Conversely, in the well-known cannabinoid receptor 1 (CB1) antagonist SR141716A, which features a pyrazole core linked to a piperidine (B6355638), a bulky 2,4-dichlorophenyl group at the N1 position is an essential structural requirement for its potent and selective antagonist activity. acs.orgnih.gov These contrasting findings highlight that the optimal substitution at the N1 position is highly dependent on the specific biological target. The N1-methyl group in the core 3-(1-methyl-1H-pyrazol-3-yl)piperidine structure, therefore, serves as a key modulator of activity, with its replacement offering a strategy for tuning potency and selectivity for different targets. The selective N-methylation of pyrazoles can be a synthetic challenge, but methods using sterically bulky α-halomethylsilanes have been developed to achieve high selectivity for the N1 position. nih.gov

Substitutions at the C3, C4, and C5 positions of the pyrazole ring also play a significant role in modulating biological activity. The electron-deficient nature of the C3 and C5 positions makes them susceptible to different chemical interactions compared to the more electron-rich C4 position. nih.gov

In the context of CB1 receptor antagonists, a carboxamido group at the C3 position and a para-substituted phenyl ring at the C5 position were identified as critical for high-affinity binding. acs.orgnih.gov The nature of the substituent on the C5-phenyl ring could further tune potency, with a p-iodophenyl group yielding one of the most potent compounds in the series. acs.orgnih.gov Furthermore, the C4 position is also a key site for modification. In the SR141716A series, a methyl group at C4 was part of the optimal structure. acs.orgnih.gov Studies on other pyrazole-containing compounds have shown that substitution at C4 with groups like halogens can significantly impact antiviral activity. nih.gov

For NAAA inhibitors, a 3,5-dialkyl substitution pattern on the pyrazole ring was found to be important for activity, as mono-substituted or unsubstituted analogues were inactive. acs.org This indicates that steric bulk or specific hydrophobic interactions mediated by substituents at these positions are necessary for effective binding to the enzyme's active site. acs.org

| Compound/Modification | Target | Key Finding | Reference |

| N1-H Pyrazole Analog | NAAA | N-H group is a crucial H-bond donor for activity. | acs.org |

| N1-Methyl Pyrazole Analog | NAAA | N1-methylation leads to a complete loss of inhibitory effect. | acs.org |

| N1-(2,4-dichlorophenyl) Pyrazole | CB1 Receptor | Bulky substituent is essential for potent antagonist activity. | acs.orgnih.gov |

| C5-(p-iodophenyl) Pyrazole | CB1 Receptor | Para-substitution on C5-phenyl ring enhances potency. | acs.orgnih.gov |

| 3,5-dimethyl Pyrazole Analog | NAAA | Dialkyl substitution is important for activity over mono- or unsubstituted analogs. | acs.org |

Impact of Piperidine Ring Modifications on Biological Activity

The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and a defined three-dimensional structure. ajchem-a.commdpi.com Modifications to its substitution and conformation are key strategies for optimizing drug candidates.

The position of substitution on the piperidine ring strongly influences biological activity. Studies on coumarin (B35378) derivatives as monoamine oxidase B (MAO-B) inhibitors found that compounds with a 1,3-substituted piperidine ring demonstrated superior activity compared to their 1,4-substituted counterparts. nih.gov This suggests that the spatial orientation of the substituent relative to the piperidine nitrogen is critical for optimal interaction with the target's binding site. The 3-substituted pattern of the core scaffold is therefore a key determinant of its potential biological profile. Altering this position or introducing additional substituents can significantly impact potency and selectivity. nih.govnih.gov For example, adding a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects, with para-substitution (4-position) being preferable to meta-substitution (3-position) in some series. nih.gov

Substitution on the piperidine nitrogen (N-substitution) directly affects the molecule's physicochemical properties, such as basicity and lipophilicity, and its conformational preferences, which are critical for receptor binding. acs.org In N-acylpiperidines, a phenomenon known as pseudoallylic strain often dictates the conformation. nih.govacs.org Conjugation of the nitrogen lone pair with the acyl group's π-orbital increases the planarity at the nitrogen center, creating a partial double-bond character in the C–N bond. This strain forces adjacent substituents (at the 2- or 6-positions) into an axial orientation, which can be significantly more stable than the equatorial conformer. nih.govacs.org While the core scaffold is a 3-substituted piperidine, N-acylation would similarly influence the ring's conformation and the orientation of the pyrazole group.

SAR studies on CB1 antagonists explored replacing the N-aminopiperidinyl moiety of SR141716A with various N-substituted groups, including alkyl hydrazines and amines. acs.org These studies found that increasing the chain length and bulk of the N-substituent generally led to increased receptor affinity and efficacy, up to a certain point (a C-5 chain), after which the benefit plateaued. acs.org This indicates the presence of a specific hydrophobic pocket in the receptor that can accommodate these groups. Furthermore, replacing the piperidine ring entirely with a smaller azetidine (B1206935) ring or a more flexible acyclic amine resulted in a complete loss or significant drop in activity, respectively, underscoring the importance of the conformationally constrained six-membered ring for activity. acs.org

| Piperidine Modification | Target | Key Finding | Reference |

| 1,3-Substitution Pattern | MAO-B | Showed better inhibitory activity than 1,4-substituted analogs. | nih.gov |

| Ring Contraction (Azetidine) | NAAA | Complete loss of enzyme inhibition. | acs.org |

| Ring Opening (Acyclic Amine) | NAAA | Significant drop in activity, likely due to entropic penalty. | acs.org |

| N-Acylation | General | Induces pseudoallylic strain, favoring an axial conformation for adjacent substituents. | nih.govacs.org |

| N-Alkyl Chain (up to C5) | CB1 Receptor | Increasing chain length and bulk increases receptor affinity. | acs.org |

Influence of Linker Region Modifications on Biological Potency and Selectivity

While the core this compound structure features a direct C-C bond between the two heterocyclic rings, many active analogues incorporate a linker to optimize spacing and introduce new interaction points. The nature of this linker is a critical determinant of biological activity.

The well-studied CB1 antagonist SR141716A and its analogues feature a C3-carboxamide-N1 linker connecting the pyrazole and piperidine rings. acs.orgnih.gov This amide linker is not merely a spacer; its carbonyl group and N-H group (in secondary amides) can participate in hydrogen bonding with the receptor, and its rigidity helps to correctly orient the two rings. SAR studies on this series showed that replacing the amide with a hydrazide (containing a second nitrogen) or modifying the length and branching of the substituent on the piperidine nitrogen could fine-tune affinity and efficacy. acs.org

In other chemical series, modifications to linkers have also shown dramatic effects. In a series of NAAA inhibitors, replacing an oxygen ether linker (connecting the piperidine to a pyrazine (B50134) ring) with a nitrogen or a methylene (B1212753) unit completely abolished the inhibitory activity, demonstrating high sensitivity to the linker's electronic and conformational properties. acs.org For a series of MAO-B inhibitors, the optimal length of an alkyl linker between a piperine (B192125) core and a heterocyclic ring was found to be 2-5 conjugated carbon atoms. nih.gov These findings collectively demonstrate that even when a direct bond is tolerated, the introduction of a carefully selected linker region is a powerful strategy for modulating the potency and selectivity of pyrazolylpiperidine derivatives.

Pharmacophoric Feature Mapping and Elucidation

The elucidation of a pharmacophore model is a critical step in understanding the structure-activity relationships (SAR) of a series of biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For derivatives of this compound, while a definitive and universally accepted pharmacophore model is not extensively detailed in publicly available literature, computational and SAR studies on analogous pyrazole and piperidine-containing structures provide significant insights into the likely key pharmacophoric features.

Through the analysis of various derivatives, a hypothetical pharmacophore model for this class of compounds can be constructed. This model typically integrates several key chemical features that are believed to be crucial for molecular recognition and binding affinity at the target receptor. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1-methyl-1H-pyrazole ring are prominent hydrogen bond acceptors. Specifically, the N2 atom of the pyrazole ring is a critical interaction point. The presence of a substituent on the piperidine ring, such as a carbonyl group, can introduce an additional HBA feature.

Hydrogen Bond Donors (HBD): The secondary amine of the piperidine ring (if unsubstituted at the nitrogen) can act as a crucial hydrogen bond donor. Modifications at this position significantly influence activity, suggesting its involvement in key interactions.

Hydrophobic/Aromatic Regions: The 1-methyl group on the pyrazole ring contributes to a key hydrophobic pocket interaction. Additionally, aromatic substituents on either the pyrazole or piperidine ring are often essential for activity, participating in hydrophobic and π-π stacking interactions with the receptor. The spatial arrangement and electronic properties of these aromatic rings are critical determinants of binding affinity.

Positive Ionizable Feature: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, presenting a positive ionizable feature. This charged center is often involved in a crucial ionic interaction or a hydrogen bond with an acidic residue in the binding site of the target protein.

Computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking, have been instrumental in refining the understanding of these pharmacophoric requirements. For instance, studies on related pyrazole derivatives have generated 3D contour maps that visually represent the regions where certain physicochemical properties are favorable or unfavorable for biological activity. These maps often highlight the importance of steric bulk, electrostatic potential, and hydrophobicity in specific regions around the core scaffold.

A generalized pharmacophore model for this compound derivatives is depicted by the spatial arrangement of these key features. The relative distances and angles between these features are critical for optimal receptor binding.

Table 1: Postulated Pharmacophoric Features of this compound Derivatives and Their Putative Roles

| Pharmacophoric Feature | Structural Moiety | Putative Role in Receptor Interaction |

| Hydrogen Bond Acceptor (HBA) | N2 of the pyrazole ring | Interaction with hydrogen bond donor residues in the active site. |

| Hydrogen Bond Donor (HBD) | NH of the piperidine ring | Interaction with hydrogen bond acceptor residues in the active site. |

| Hydrophobic Region | 1-Methyl group of the pyrazole | Occupies a hydrophobic pocket, contributing to van der Waals interactions. |

| Aromatic Ring | Substituents on pyrazole/piperidine | Engages in π-π stacking and hydrophobic interactions. |

| Positive Ionizable Feature | Protonated piperidine nitrogen | Forms ionic bonds or strong hydrogen bonds with negatively charged residues. |

The elucidation of these pharmacophoric features provides a rational basis for the design of novel derivatives with improved potency and selectivity. By strategically modifying the this compound scaffold to better fit the hypothesized pharmacophore model, medicinal chemists can optimize the interactions with the biological target. Further refinement of this model through the synthesis and biological evaluation of new analogs, coupled with advanced computational techniques, will continue to deepen the understanding of the SAR for this important class of compounds.

Pharmacological Target Identification and Mechanistic Research of 3 1 Methyl 1h Pyrazol 3 Yl Piperidine Analogues

Receptor Binding and Functional Assays

The interaction of 3-(1-methyl-1H-pyrazol-3-yl)piperidine analogues with various receptor systems has been a significant area of investigation. Through receptor binding and functional assays, researchers have elucidated the affinity, selectivity, and functional effects of these compounds on several key central nervous system targets.

Assessment of Receptor Affinity and Selectivity Profiles

Analogues featuring the pyrazole-piperidine scaffold have demonstrated notable affinity and selectivity for a range of receptors, primarily dictated by the specific substitutions on both the pyrazole (B372694) and piperidine (B6355638) rings.

For instance, in the realm of histamine (B1213489) and sigma receptors, the piperidine moiety is considered a critical structural element for dual H3/σ1 receptor activity. nih.govmdpi.com A comparison between compounds where a piperazine (B1678402) ring is replaced by piperidine shows a dramatic increase in affinity for the sigma-1 (σ1) receptor while maintaining high affinity for the histamine H3 (H3) receptor. nih.govmdpi.com For example, one piperidine derivative (compound 5) showed a Kᵢ value of 3.64 nM for the σ1 receptor, whereas its piperazine counterpart (compound 4) had a Kᵢ of 1531 nM. nih.govmdpi.com Both compounds retained high affinity for the human H3 receptor (hH3R), with Kᵢ values of 7.70 nM and 3.17 nM, respectively. nih.govmdpi.com Further studies on N-substituted-4-cyano-4-phenylpiperidine analogues showed that substituents in the 4-position of the piperidine ring primarily affect σ1 binding affinity but not σ2 affinity. globalresearchonline.net

In the context of cannabinoid receptors, pyrazole-based compounds have been extensively studied. ebi.ac.uk Analogues of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have shown high affinity for the human cannabinoid receptor 1 (hCB₁), with Kᵢ values in the low nanomolar range, comparable to reference antagonists. researchgate.netnih.govnih.gov The selectivity between CB₁ and CB₂ receptors is often tuned by the substituents on the pyrazole ring and the carboxamide moiety. researchgate.net For instance, N-cyclohexyl groups at the 3-carboxamide tend to favor CB₂ selectivity. researchgate.net

Characterization as Agonists, Antagonists, or Allosteric Modulators

Functional assays have been crucial in characterizing the mode of action of these analogues.

Many of the pyrazole-piperidine derivatives targeting H3 and σ1 receptors have been identified as antagonists. nih.govmdpi.com For example, select lead compounds were confirmed to be high-affinity H3 and σ1 receptor antagonists. nih.gov Functional assays, such as the mini-G protein recruitment assay, have confirmed the antagonistic properties of these compounds at the H3 receptor, with Kₑ values in the nanomolar range (e.g., 11.38 nM and 18.84 nM for specific compounds). mdpi.com Due to the lack of reliable in vitro assays for sigma receptor functional activity, in vivo behavioral models are often used, where the compounds' effects are consistent with σ1 receptor antagonism. nih.gov

For cannabinoid receptors, several pyrazole derivatives have been characterized as inverse agonists. researchgate.netnih.gov This activity is often assessed through cAMP assays, where a compound like derivative 30, a potent hCB₁ ligand (Kᵢ = 5.6 nM), behaved as an inverse agonist with an EC₅₀ of approximately 1 nM. researchgate.net This inverse agonism is thought to be linked to specific hydrogen bond interactions with the inactive state of the receptor. researchgate.netnih.gov

Regarding nicotinic acetylcholine (B1216132) receptors (nAChRs), pyrazole derivatives have been identified as both partial agonists and positive allosteric modulators (PAMs). mdpi.com A series of substituted pyrazole-3-carboxylic acids were found to be partial agonists at the G protein-coupled nicotinic acid receptor, with Kᵢ values as low as 0.072 μM. mdpi.com Another pyrazole derivative was identified as a potent PAM for the α7 nAChR, with an EC₅₀ of 1.2 μM.

Specific Receptor Targets (e.g., Cannabinoid Receptors, Nicotinic Acetylcholine Receptors, Histamine H3 Receptors, Sigma-1 Receptors)

Research has pinpointed several specific receptor families as primary targets for this compound analogues.

Cannabinoid Receptors : The pyrazole scaffold is a core component of many CB₁ receptor antagonists/inverse agonists. ebi.ac.uk Compounds like 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides have been developed as potent and selective ligands for hCB₁ receptors. researchgate.net

Nicotinic Acetylcholine Receptors : The pyrazole and piperidine moieties are found in compounds that modulate nAChRs. Pyrazole-containing compounds have shown activity as partial agonists at the nicotinic acid receptor and as positive allosteric modulators of α7 nAChRs, while other piperidine derivatives act as α7 nAChR antagonists. mdpi.com

Histamine H3 Receptors : The piperidine ring is a key feature in many potent H3 receptor antagonists. The combination of a piperidine scaffold with other aromatic moieties has led to the discovery of dual-target ligands with high affinity for both H3 and σ1 receptors. nih.govmdpi.com

Sigma-1 Receptors : The piperidine moiety is a crucial structural element for high-affinity binding to the σ1 receptor, often leading to potent antagonists. nih.govmdpi.com The development of selective σ1 receptor ligands containing piperidine scaffolds is an active area of research for potential therapeutic applications. globalresearchonline.net

| Compound/Series | Receptor Target | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|---|

| Piperidine Derivative (Compound 5) | Sigma-1 (σ1) | 3.64 nM | Antagonist |

| Piperidine Derivative (Compound 11) | Sigma-1 (σ1) | 4.41 nM | Antagonist |

| Piperidine Derivative (Compound 5) | Histamine H3 (hH3R) | 7.70 nM | Antagonist (Kₑ = 18.84 nM) |

| Piperidine Derivative (Compound 11) | Histamine H3 (hH3R) | 6.2 nM | Antagonist (Kₑ = 11.38 nM) |

| 1-Aryl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamide (Compound 30) | Cannabinoid CB₁ | 5.6 nM | Inverse Agonist (EC₅₀ ~1 nM) |

| 5-Butylpyrazole-3-carboxylic acid (4g) | Nicotinic Acid Receptor | 0.072 µM | Partial Agonist (EC₅₀ = 4.12 µM) |

| Pyrazole Derivative (Compound 4) | α7 Nicotinic Acetylcholine Receptor | N/A | Positive Allosteric Modulator (EC₅₀ = 1.2 µM) |

Enzyme Inhibition Studies

Analogues of this compound have also been evaluated for their ability to inhibit various enzymes, demonstrating a broad spectrum of potential therapeutic applications.

Kinase Inhibition Profiles (e.g., Protein Kinases, FGFR, JAK, MPS1, mTOR)

The pyrazole core is a privileged scaffold in the development of kinase inhibitors. Screening of pyrazole-based libraries has identified potent inhibitors for several protein kinases.

Specifically, 3-aminopyridin-2-one derivatives containing a 1-methyl-1H-pyrazol-4-yl group have been identified as ligand-efficient inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family. A 1H-pyrrolo[3,2-c]pyridine derivative incorporating a 1-methyl-1H-pyrazol-4-yl moiety was optimized into a potent and selective MPS1 inhibitor. Further research on pyrazole-based compounds has led to the development of highly selective Janus Kinase 1 (JAK1) inhibitors, with one candidate drug (AZD4205) emerging from these efforts.

| Compound/Series | Kinase Target | Inhibitory Activity (Kᵢ/IC₅₀) |

|---|---|---|

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora A | Kᵢ = 0.23 µM |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora B | Kᵢ = 0.14 µM |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | Kᵢ = 1.8 µM |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | EC₅₀ = 33 nM (for compound 43d) |

| AZD4205 | JAK1 | Highly Selective Inhibitor |

Inhibition of Other Enzyme Classes (e.g., Soluble Epoxide Hydrolase, Cholinesterase, Monoamine Oxidase, HCV NS5B Polymerase)

Beyond kinases, these analogues have shown inhibitory activity against several other important enzyme classes.

Soluble Epoxide Hydrolase (sEH) : A series of novel sEH inhibitors incorporating a N-substituted piperidine ring and a pyrazole pharmacophore have been developed. mdpi.com Some of these urea (B33335) and amide derivatives emerged as potent sEH inhibitors with IC₅₀ values in the sub-micromolar range, such as 0.220 μM and 0.224 μM for the most active compounds. mdpi.com

Cholinesterase and Monoamine Oxidase (MAO) : 3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), particularly showing selectivity for the MAO-B isoform. The most potent compounds exhibited inhibitory activities in the nanomolar to low micromolar range. Similarly, various piperidine derivatives have been explored as scaffolds for developing selective MAO-B inhibitors.

HCV NS5B Polymerase : Non-nucleoside inhibitors targeting the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) have been developed from various scaffolds, including pyrazolobenzothiazines which bind to the enzyme's palm site I. Other non-nucleoside inhibitors based on benzothiadiazine cores have also shown excellent potency.

| Compound/Series | Enzyme Target | Inhibitory Activity (IC₅₀/pIC₅₀) |

|---|---|---|

| N-acyl pyrazole-piperidine derivative (8h) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 0.220 µM |

| N-acyl pyrazole-piperidine derivative (9g) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 0.224 µM |

| 3-Aryl-1-phenyl-1H-pyrazole derivative (3e) | Acetylcholinesterase (AChE) | pIC₅₀ = 4.2 |

| 3-Aryl-1-phenyl-1H-pyrazole derivative (3f) | Monoamine Oxidase B (MAO-B) | pIC₅₀ = 3.47 (highly selective) |

| Pyridazinobenzylpiperidine derivative (S5) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.203 µM |

Ion Channel Modulation and Electrophysiological Studies

Analogues of this compound have been investigated for their capacity to modulate various ion channels, which are critical regulators of cellular excitability. Research in this area has utilized electrophysiological techniques to characterize the interactions of these compounds with specific channel subtypes, revealing potential therapeutic applications.

G Protein-gated Inwardly Rectifying Potassium (GIRK) Channels

G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are key effectors in signaling pathways initiated by G protein-coupled receptors (GPCRs), where they modulate cellular excitability in the brain and heart. nih.govfrontiersin.org These channels, which require phosphatidylinositol 4,5-bisphosphate (PIP2) for activation, are typically opened by the direct binding of G protein βγ subunits. frontiersin.org The GIRK1/2 channel subtype is the most common heteromeric complex within the brain, while GIRK1/4 is prominent in cardiac atrial myocytes. nih.govnih.gov

Research efforts have identified novel series of pyrazole analogues that function as potent activators of GIRK1/2 channels. One such series, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, was discovered through optimization of an ether-based scaffold paired with a sulfone head group. nih.gov These compounds demonstrated nanomolar potency as GIRK1/2 activators and exhibited improved metabolic stability compared to earlier urea-based activators. nih.gov The lead compound from this series, 11a, was found to be a selective GIRK1/2 activator when profiled against a panel of other potassium channels. nih.gov

| Compound | Target | Activity (EC50) | Assay Type |

|---|---|---|---|

| 11a (N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether analogue) | GIRK1/2 | Nanomolar potency | Potassium flux assay |

Voltage-gated Ion Channel Interactions

Voltage-gated ion channels, which respond to changes in membrane potential, are fundamental to the generation and propagation of action potentials in excitable cells. nih.gov In silico predictions suggest that various piperidine derivatives have the potential to interact with voltage-gated ion channels, among other targets like enzymes and receptors. clinmedkaz.org

While direct electrophysiological data on this compound analogues are not extensively detailed in the literature, studies on other CNS-active molecules provide a framework for potential mechanisms. For instance, the atypical antipsychotic aripiprazole (B633) has been shown to be a potent blocker of the human cardiac voltage-gated sodium channel, hNav1.5. mdpi.comresearchgate.net This interaction is state-dependent, with a much higher affinity for the inactivated state of the channel than the resting state. mdpi.com Electrophysiological analysis using the patch-clamp technique revealed that aripiprazole interacts strongly with both fast and slow inactivated states, with affinity constants in the low micromolar range. mdpi.comresearchgate.net It also shifts the channel's inactivation curve to more negative potentials. mdpi.com Such findings illustrate a potential mechanism for pyrazole-piperidine analogues, suggesting that they too could modulate neuronal or cardiac excitability by interacting with voltage-gated ion channels in a specific conformational state.

| Channel State | Affinity Constant (K) | Note |

|---|---|---|

| Resting State (Kr) | ~55 µM | Weak affinity |

| Inactivated State (Ki) | 0.5–1 µM | Strong affinity for fast and slow inactivation |

| Open State | ~1 µM | Estimated using an inactivation-deficit mutant |

Neurotransmitter Transporter Interaction Analysis

Neurotransmitter transporters, particularly the high-affinity solute carrier 6 (SLC6) family (SERT, DAT, NET) and the lower-affinity organic cation transporters (OCTs) and plasma membrane monoamine transporter (PMAT), are crucial for regulating synaptic neurotransmitter levels. nih.gov Many centrally acting drugs exert their effects by interacting with these transporters.

For the class of pyrazole-based GIRK1/2 activators, selectivity is a key feature. A lead compound from the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether series was specifically profiled against a panel of central nervous system receptors and transporters. nih.gov The results of this analysis showed that the compound was highly selective for its primary target, the GIRK1/2 channel, indicating a lack of significant off-target activity at common neurotransmitter transporters. nih.gov This selectivity profile is advantageous, as it may reduce the potential for side effects associated with the modulation of multiple neurotransmitter systems.

In vitro Mechanistic Studies in Cell-Based Assays

Cell-based assays are essential for elucidating the biological activities and mechanisms of action of novel compounds. Various pyrazole analogues have demonstrated a broad spectrum of activities in such in vitro systems, including enzyme inhibition and cytotoxicity.

One area of investigation has been the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a target for type 2 diabetes therapies. A series of novel pyrazole-phthalazine hybrids were synthesized and evaluated in in vitro assays against yeast α-glucosidase. nih.gov Several of these compounds showed significantly higher inhibitory activity than the standard drug, acarbose. nih.gov Kinetic studies of the most potent compound identified it as a competitive inhibitor. nih.gov